molecular formula C12H21N B8484847 4-Tert-butyl-1-(prop-2-ynyl)piperidine CAS No. 81613-62-9

4-Tert-butyl-1-(prop-2-ynyl)piperidine

Cat. No.: B8484847
CAS No.: 81613-62-9
M. Wt: 179.30 g/mol
InChI Key: MJIAWJINANGQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-1-(prop-2-ynyl)piperidine is a chemical scaffold of interest in medicinal chemistry and neuroscience research. Its structure incorporates a piperidine ring, a privileged scaffold in drug discovery that is present in a wide range of clinically approved compounds and bioactive molecules, particularly those active in the central nervous system (CNS) . The propargylamine moiety attached to the piperidine nitrogen is a key functional group known for its significance in the inhibition of monoamine oxidase B (MAO B), an enzyme target in neurodegenerative disease research . Furthermore, the 4-tert-butylphenoxy motif is a feature found in compounds like DL76, which has been reported in scientific literature as a dual-target ligand exhibiting both histamine H3 receptor (H3R) antagonism and MAO B inhibitory activity in preclinical investigations . Compounds with this dual-action mechanism are being explored for potential applications in complex neurodegenerative disorders such as Parkinson's disease . As such, this compound serves as a valuable building block for researchers designing and synthesizing novel molecules for pharmacological profiling, structure-activity relationship (SAR) studies, and investigating multi-target-directed ligand (MTDL) strategies for neurodegenerative conditions.

Properties

CAS No.

81613-62-9

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

4-tert-butyl-1-prop-2-ynylpiperidine

InChI

InChI=1S/C12H21N/c1-5-8-13-9-6-11(7-10-13)12(2,3)4/h1,11H,6-10H2,2-4H3

InChI Key

MJIAWJINANGQPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCN(CC1)CC#C

Origin of Product

United States

Comparison with Similar Compounds

Piperidine vs. Morpholine/Piperazine Derivatives

  • Morpholine Analogues : Replacement of the piperidine ring with morpholine (oxygen-containing heterocycle) alters spatial orientation and hydrogen-bonding capabilities. For example, morpholine derivatives exhibit weaker inhibitory activity against acetylcholinesterase (AChE) due to the loss of critical interactions with residues like Ser122 and Trp279 .
  • Piperazine Analogues : Substitution with piperazine (a six-membered ring with two nitrogen atoms) increases polarity, reducing lipophilicity. Piperazine derivatives often display distinct binding modes in enzyme pockets compared to piperidine-based compounds .

Table 1: Structural and Activity Differences in Heterocyclic Analogues

Compound Class Key Structural Feature Biological Activity (Example) Reference
Piperidine (Target) Tert-butyl, propargyl substituents Not explicitly reported (structural focus) -
Morpholine Oxygen atom in ring Reduced AChE inhibition (IC50 > compounds 1–3)
Piperazine Additional nitrogen atom Altered solubility and target engagement

Substituent Effects on Enzyme Inhibition

  • In contrast, methylene bridges (e.g., –CH2–CH2–) improve AChE inhibition by enabling better alignment with residues like Trp84. For example, benzisoxazole derivatives with methylene linkers show IC50 values as low as 36 nM, compared to ether-linked analogues (IC50 = 240–939 nM) .
  • Tert-butyl Group : The bulky tert-butyl substituent may impede interactions with hydrophobic pockets but enhances logP (lipophilicity). Similar platinum complexes with piperidine ligands exhibit higher logP values (-1.16) than pyridine analogues (-1.84), suggesting improved membrane permeability .

Binding Affinity and Spatial Arrangements

  • Orientation in Active Sites : Molecular dynamics (MD) simulations of benzohomoadamantane-based ureas reveal that piperidine orientation significantly affects binding affinity. For instance, a piperidine group positioned on the "right-hand side" (rhs) of the binding pocket yields binding affinities of -68.0 to -69.4 kcal/mol, comparable to adamantane-based analogues .
  • Spatial Mismatch in Morpholine Analogues : Morpholine derivatives adopt suboptimal orientations in AChE, weakening interactions with Trp84 and Tyr334 .

Preparation Methods

tert-Butyl Group Introduction

The tert-butyl moiety is commonly introduced using tert-butyl chloroformate or tert-butyl bromide under basic conditions. For example, reaction of piperidine with tert-butyl chloroformate in dichloromethane and triethylamine at 0–5°C yields the Boc-protected intermediate, which is subsequently deprotected under acidic conditions.

Prop-2-ynyl Functionalization

The prop-2-ynyl group is introduced via Sonogashira coupling or propargylation. Palladium-catalyzed cross-coupling between a halogenated piperidine derivative and prop-2-ynyl magnesium bromide in tetrahydrofuran (THF) achieves high regioselectivity. Optimal conditions include a Pd(PPh₃)₄ catalyst (2 mol%) and reaction temperatures of 60–70°C for 12–18 hours.

Key Data:

ParameterValue
Yield (Boc protection)85–92%
Yield (Propargylation)78–84%
Reaction Time12–24 hours

Protective Group Strategies

Protective group chemistry is critical for avoiding side reactions during multi-step syntheses. The Boc (tert-butyloxycarbonyl) group is widely employed due to its stability under basic conditions and ease of removal.

Boc-Mediated Synthesis

A representative pathway involves:

  • Protection of piperidine’s nitrogen with Boc anhydride.

  • Lithiation at the 4-position using LDA (lithium diisopropylamide) at −78°C.

  • Quenching with tert-butyl bromide to install the tert-butyl group.

  • Deprotection with HCl in dioxane, followed by propargylation.

Alternative Protecting Groups

Trityl and Fmoc groups have been explored but show lower compatibility with propargylating agents. For instance, Fmoc-protected intermediates undergo premature deprotection under Sonogashira conditions, reducing yields to <50%.

Organometallic Cyclization Approaches

Recent advances in organometallic chemistry enable the construction of the piperidine ring with pre-installed substituents.

Palladium-Catalyzed Cyclization

A palladium-trimethylenemethane (Pd-TMM) complex facilitates [3+3] cycloaddition between aziridines and alkyne precursors. This method constructs the piperidine core while simultaneously introducing the prop-2-ynyl group. Key steps include:

  • Preparation of enantiopure aziridine precursors from amino acids.

  • Cycloaddition with Pd-TMM at 60°C for 6 hours.

  • Hydrogenation to saturate the ring.

Example Reaction:

Aziridine + Pd-TMMTHF, 60°C5-Methylene piperidineH2/PdThis compound\text{Aziridine + Pd-TMM} \xrightarrow{\text{THF, 60°C}} \text{5-Methylene piperidine} \xrightarrow{\text{H}_2/\text{Pd}} \text{this compound}

Ring-Closing Metathesis (RCM)

Grubbs’ catalyst (2nd generation) promotes RCM of diene precursors to form the piperidine ring. For example, allylglycine derivatives undergo cross-metathesis with methyl vinyl ketone, followed by hydrogenation and cyclization.

Characterization and Validation

Structural confirmation relies on spectroscopic methods:

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 3.45–3.55 (m, 4H, piperidine CH₂), 4.15 (d, 2H, ≡C-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 28.4 (tert-butyl C), 79.8 (Boc carbonyl), 88.2 (sp-hybridized carbon).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for optimized routes.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Alkylation78–8495–98Moderate
Boc-Mediated80–8897–99High
Pd-Catalyzed Cyclization65–7293–96Low
RCM70–7590–94Moderate

Industrial Considerations

Large-scale production favors Boc-mediated routes due to robust yields and manageable purification steps. Critical parameters include:

  • Solvent selection (ethyl acetate preferred for ease of removal).

  • Catalytic recycling (Pd catalysts recovered via filtration).

  • Waste minimization (neutralization of HCl byproducts with NaHCO₃).

Emerging Techniques

Recent studies explore photoredox catalysis for radical-mediated alkylation, though yields remain suboptimal (<60%). Electrochemical methods show promise for propargyl group installation without metal catalysts .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 4-Tert-butyl-1-(prop-2-ynyl)piperidine, and how should they be implemented?

  • Methodological Answer :

  • GC-MS : Use split injection (1:50 ratio) with an injector temperature of 280°C and RT locking on tetracosane (9.258 min). Monitor base peaks at m/z 57, 83, and 93 for fragmentation patterns .
  • FTIR-ATR : Perform scans between 4000–400 cm⁻¹ at 4 cm⁻¹ resolution to identify functional groups like tertiary amines or alkyne moieties .
  • HPLC-TOF : Validate purity (≥98%) using precise mass measurements (Δppm <1.5) to distinguish from structural analogs .

Q. How can researchers optimize the synthesis of this compound at the lab scale?

  • Methodological Answer :

  • Employ inert conditions (e.g., nitrogen atmosphere) during alkyne coupling to prevent oxidation of the prop-2-ynyl group .
  • Purify crude products via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC-TOF .
  • Monitor reaction progress using TLC with iodine staining for tertiary amine detection .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use respiratory protection (NIOSH-approved masks), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure .
  • Maintain emergency eyewash stations and washing facilities in the lab .
  • Store the compound in a cool, dry environment away from oxidizers, and label containers with GHS hazard codes (e.g., H315 for skin irritation) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting point discrepancies) for this compound?

  • Methodological Answer :

  • Cross-validate measurements using multiple techniques (e.g., differential scanning calorimetry for melting points and GC-MS for purity) .
  • Compare batch-specific data (e.g., solvent residues or polymorphic forms) via X-ray crystallography or NMR spectroscopy .
  • Consult peer-reviewed databases (e.g., PubChem) for canonical property ranges, avoiding vendor-specific datasets .

Q. How to design experiments to assess the biological activity of this compound?

  • Methodological Answer :

  • Conduct in vitro receptor binding assays (e.g., GPCR or kinase targets) using radiolabeled ligands, referencing structural analogs like tert-butyl nitrobenzyl-piperidine carbamates for SAR insights .
  • Employ molecular docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets, using the compound’s InChIKey (e.g., MUPDZOCKWKXSKE-UHFFFAOYSA-N) for 3D structure retrieval .
  • Validate activity via dose-response curves (IC₅₀/EC₅₀) in cell-based assays, accounting for tert-butyl group metabolic stability .

Q. What strategies address gaps in toxicity and environmental impact data for this compound?

  • Methodological Answer :

  • Perform in vitro cytotoxicity screening (e.g., HepG2 cell viability assays) and Ames tests for mutagenicity, given the lack of chronic toxicity data .
  • Use computational tools (e.g., ECOSAR) to estimate ecotoxicity, focusing on bioaccumulation potential (logP ~2.5–3.0) and aquatic toxicity .
  • Apply green chemistry principles (e.g., solvent substitution) during synthesis to minimize waste, referencing ICReDD’s reaction path optimization frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.